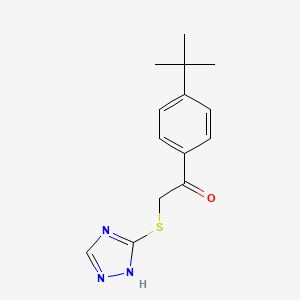

1-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one

Description

Pioneering Studies in Heterocyclic Sulfanyl Chemistry

The integration of sulfur into heterocyclic frameworks dates to early investigations into the biochemical activity of thioethers and thiol-containing compounds. Initial studies in the mid-20th century identified sulfur’s unique electronic and steric properties, which enhance binding affinity to biological targets compared to oxygen or nitrogen analogs. For instance, the discovery of penicillin’s β-lactam-thiazolidine hybrid structure in the 1940s underscored sulfur’s role in stabilizing reactive pharmacophores. By the 1980s, researchers began systematically exploring sulfur’s capacity to modulate the pharmacokinetic properties of heterocycles, particularly in aromatic systems like thiophene and thiazole.

A pivotal advancement emerged with the synthesis of azole-thioether hybrids, such as pyrazole and benzotriazole derivatives, which demonstrated improved metabolic stability and selectivity in enzyme inhibition. For example, 1,3-bis(1,2,3-benzotriazol-1-yl)-2-thiapropane, reported in 2011, showcased the compatibility of sulfur bridges with nitrogen-rich heterocycles, enabling precise tuning of ligand-metal interactions. These early efforts laid the groundwork for combining sulfur linkages with triazole systems, a strategy later exploited in antiviral and anticancer agent design.

Key Milestones in 1,2,4-Triazole Derivative Development

The 1,2,4-triazole scaffold gained prominence in the 1970s due to its structural resemblance to purine bases, facilitating interactions with biological macromolecules. Early synthetic routes, such as the Einhorn–Brunner reaction (1905), provided access to unsubstituted triazoles but faced limitations in regioselectivity and functional group tolerance. The Pellizzari reaction (1911) expanded this toolkit by enabling the synthesis of 1,2,4-triazole-3-thiols, though harsh conditions often led to side reactions.

A transformative milestone occurred in the 2000s with the advent of transition-metal-catalyzed cross-coupling reactions. Palladium-mediated methods, such as those reported by Hartwig and Buchwald, allowed the introduction of diverse substituents to the triazole ring, enhancing structural diversity. For instance, the Pd(0)-catalyzed desulfinylative coupling of allyl heteroarylsulfones (2018) enabled the efficient linkage of 1,2,4-triazoles to aromatic ketones, a strategy directly relevant to the synthesis of 1-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one. Concurrently, microwave-assisted synthesis (2020s) reduced reaction times from hours to minutes while improving yields, as demonstrated in the preparation of 1,2,4-triazole-aryl thioethers.

Academic Paradigm Shifts in Thioether-Linked Compound Research

The synthesis of thioether-linked heterocycles underwent three major paradigm shifts in the 21st century:

Transition to Non-Precious Metal Catalysts : Early methods for thioether formation relied on copper or palladium at high temperatures (>200°C). The 2020s saw a shift toward iron- and nickel-based systems, which operate under milder conditions (80–120°C) while maintaining efficiency. For example, nickel-catalyzed C–S bond formation enabled the coupling of aryl halides with triazole thiols without requiring pre-activated substrates.

Photocatalytic and Solvent-Free Approaches : The 2019 demonstration of blue LED-driven thioether synthesis from anilines and thiols eliminated the need for transition metals, reducing costs and environmental impact. This method achieved yields exceeding 85% for triazole-containing thioethers under ambient conditions.

Biocatalytic Strategies : The 2024 introduction of Myceliophthora thermophila laccase for ortho-quinone-mediated thioether formation marked a leap toward sustainable synthesis. This approach, yielding 46–94% of 1,3,4-oxa(thia)diazole aryl thioethers, highlighted enzymes’ potential in assembling complex sulfur-heterocycle architectures.

These shifts collectively enabled the rational design of compounds like this compound, where precision in sulfur-triazole connectivity is critical for function.

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-14(2,3)11-6-4-10(5-7-11)12(18)8-19-13-15-9-16-17-13/h4-7,9H,8H2,1-3H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMQPRYXQFNDLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CSC2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one typically involves the following steps:

Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Attachment of the tert-butylphenyl group: This step may involve a Friedel-Crafts alkylation reaction.

Formation of the ethanone linkage: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles, such as amines or thiols, can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Substituted triazole derivatives.

Scientific Research Applications

1-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one may have applications in various fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes.

Medicine: Possible therapeutic applications due to its triazole ring, which is known for antimicrobial and antifungal properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the growth of microorganisms by interfering with their metabolic pathways. The triazole ring could interact with enzymes or receptors, disrupting their normal function.

Comparison with Similar Compounds

a) 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone

- Key Differences : The triazole ring is substituted with 4-methoxyphenyl and 4-chlorophenyl groups instead of a single tert-butylphenyl group.

- The chlorine atom enhances electronegativity, which may improve target interaction but reduce solubility compared to the tert-butyl group .

b) 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

- Key Differences : Replaces the tert-butylphenyl group with a 2,4-difluorophenyl moiety and lacks the sulfanyl bridge.

- Impact: Fluorine atoms increase electron-withdrawing effects and metabolic stability.

c) (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime

- Key Differences : Features an oxime ether linkage and pyridinyl substituent instead of a sulfanyl bridge and tert-butyl group.

- Impact : The oxime ether enhances solubility and may reduce toxicity, while the pyridinyl group introduces additional hydrogen-bonding sites. This compound demonstrated broad-spectrum antifungal activity (EC₅₀ = 0.27–11.39 mg/L) .

Physicochemical and Structural Properties

- Fluorine and methoxy substituents improve solubility but may reduce target affinity.

Molecular Docking and Target Interaction

- CYP51 Binding: Docking studies for oxime ether derivatives (e.g., 5a4) reveal interactions with heme cofactors and hydrophobic pockets .

Biological Activity

1-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one, also known as a triazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 281.37 g/mol. The structure includes a triazole ring and a sulfenyl group, which are often associated with biological activity.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For example, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism is often attributed to the disruption of cell membrane integrity and interference with nucleic acid synthesis.

Anticancer Activity

Triazole derivatives have been explored for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells. The specific pathways involved often include the activation of caspases and modulation of cell cycle regulators.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. These studies typically measure the compound's ability to scavenge free radicals and reduce oxidative stress in cellular models.

Case Studies

Several case studies have been conducted to assess the biological activity of related triazole compounds:

- Study on Antimicrobial Efficacy : A study published in the Journal of Antibiotics demonstrated that triazole derivatives exhibited potent activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.

- Anticancer Mechanisms : Research in Cancer Letters highlighted that triazole-based compounds could inhibit tumor growth in xenograft models. The study reported a reduction in tumor volume by up to 50% compared to control groups.

- Oxidative Stress Reduction : A study featured in Free Radical Biology and Medicine indicated that these compounds could enhance the activity of endogenous antioxidant enzymes, leading to decreased levels of reactive oxygen species (ROS) in cell cultures.

Data Tables

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and C. albicans growth | Journal of Antibiotics |

| Anticancer | Induction of apoptosis in cancer cells | Cancer Letters |

| Antioxidant | Scavenging free radicals; reduced ROS levels | Free Radical Biology and Medicine |

Q & A

Q. What are the critical steps and challenges in synthesizing 1-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one?

Methodological Answer: The synthesis typically involves two key steps:

Friedel-Crafts Acylation : Reacting 4-tert-butylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions to form the ethanone intermediate .

Thiolation with Triazole : Introducing the 1H-1,2,4-triazole-3-thiol group via nucleophilic substitution or thiol-ene coupling. This step requires precise temperature control (0–5°C) and inert atmospheres to prevent oxidation of the thiol group .

Challenges:

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aromatic tert-butyl group (δ 1.3–1.4 ppm for tert-butyl protons) and the triazole-thiol moiety (δ 8.1–8.3 ppm for triazole protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 329.12 for C₁₇H₂₁N₃OS) .

- X-ray Crystallography : Resolves bond lengths and angles, particularly the C–S bond (≈1.8 Å) between the triazole and ethanone groups .

Q. How does the tert-butyl group influence the compound’s reactivity?

Methodological Answer: The tert-butyl group:

- Steric Effects : Hinders electrophilic substitution at the para position, directing reactions (e.g., oxidation, reduction) to the ethanone or triazole-thiol groups .

- Electronic Effects : Electron-donating tert-butyl stabilizes the aromatic ring, reducing susceptibility to electrophilic attacks. This is critical in designing derivatives via functional group modifications .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Provides unambiguous bond connectivity. For example, SHELXL refinement can distinguish between possible tautomers of the triazole-thiol group (e.g., 1H vs. 2H configurations) .

- ORTEP-3 Visualization : Graphical representations clarify spatial arrangements, such as the dihedral angle between the tert-butylphenyl and triazole rings, which impacts π-π stacking in supramolecular assemblies .

Q. What strategies optimize the compound’s fungicidal activity while minimizing toxicity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Substituent Screening : Compare bioactivity of derivatives with varying substituents (e.g., fluorine at the phenyl ring increases membrane permeability but may elevate toxicity) .

- CYP51 Binding Assays : Test inhibition of fungal cytochrome P450 enzymes to identify non-toxic, target-specific analogs .

- In Silico Modeling : Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to fungal lanosterol 14α-demethylase, prioritizing candidates for synthesis .

Q. How can conflicting reactivity data (e.g., oxidation vs. reduction outcomes) be systematically addressed?

Methodological Answer:

- Controlled Reaction Monitoring :

- TLC/GC-MS Tracking : Identify intermediates during oxidation (e.g., carboxylic acid formation with KMnO₄) vs. reduction (secondary alcohol with NaBH₄) .

- DFT Calculations : Predict thermodynamic favorability of pathways (e.g., B3LYP/6-31G* level) to rationalize experimental outcomes .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.